

C9-200 physicochemical properties for mRNA delivery

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Compound of Interest

Compound Name: C9-200

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An In-depth Technical Guide to **C9-200** for mRNA Delivery

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for delivering nucleic acid therapeutics, a prominence underscored by their critical role in the successful COVID-19 mRNA vaccines.[1] The efficacy of these delivery vehicles is largely attributed to their composition, particularly the ionizable cationic lipid, which is essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.[2][3] **C9-200** is an ionizable cationic lipid that has been utilized in the formation of LNPs for mRNA delivery, demonstrating notable performance in preclinical studies.[4][5] This technical guide provides a comprehensive overview of the physicochemical properties of **C9-200**, details on its formulation into LNPs, its mechanism of action for mRNA delivery, and the experimental protocols used for its characterization.

C9-200: Core Physicochemical Properties

C9-200 is a multi-chargeable, ionizable lipid specifically designed for nucleic acid delivery.[6] Its structure, featuring multiple amine groups and hydrophobic alkyl tails, is central to its function.[4][5] The tertiary amine groups possess a pKa in the range of 6.0-7.0, which is ideal for mRNA-LNP development.[6][7] This allows the lipid to be positively charged at an acidic formulation pH, facilitating electrostatic interaction with mRNA, and to become nearly neutral at physiological pH, reducing toxicity.[6][8]

Property	Data	Source
IUPAC Name	1,1'-((2-(4-(2-((2-(bis(2-hydroxynonyl)amino)ethyl)(2-hydroxynonyl)amino)ethyl)pipe razin-1-yl)ethyl)azanediyl)bis(nonan-2-ol)	[5][9]
Molecular Formula	C ₅₅ H ₁₁₅ N ₅ O ₅	[5][9]
Molecular Weight	926.5 g/mol	[5][9]
Purity	≥95% (mixture of isomers)	[5]
Appearance	Solution in ethanol	[5]

Table 1: Physicochemical Properties of **C9-200**.

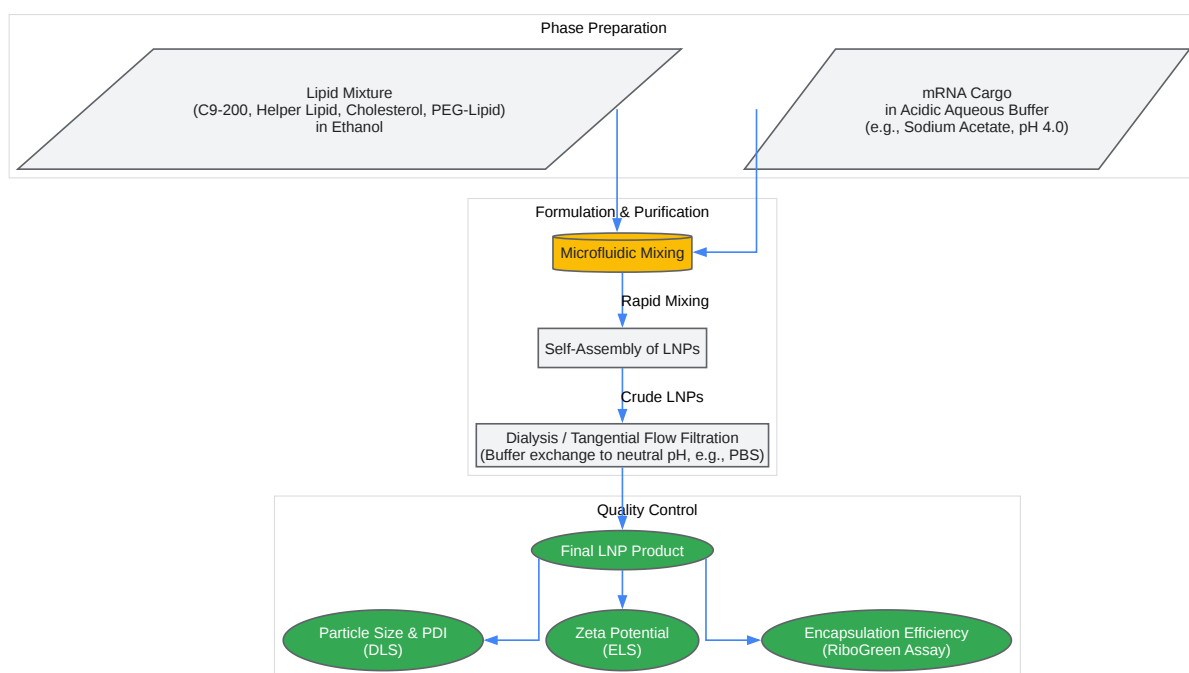
Formulation and Characterization of C9-200 LNPs

C9-200 is formulated into LNPs along with helper lipids, cholesterol, and a polyethylene glycol (PEG)-lipid.[2][3] These components self-assemble with mRNA in a controlled manner, typically using microfluidic mixing, to form nanoparticles suitable for in vivo delivery.[10][11] The precise molar ratios of these lipids are critical and can be optimized to enhance delivery to specific tissues.[12] For instance, a formulation of **C9-200**, 1,2-dioleoyl-sn-glycero-3-PE (DOPE), cholesterol, and DMG-PEG(2000) at a molar ratio of 35:16:46.5:2.5 has been noted for mRNA-based applications.[13]

The resulting LNPs are characterized by their size, polydispersity index (PDI), surface charge (zeta potential), and mRNA encapsulation efficiency. An ideal size for cellular internalization is around 100 nm.[12]

Parameter	Value	Notes	Source
Particle Size (Hydrodynamic Diameter)	~70-100 nm	Slightly smaller sizes (70-85 nm) have been observed.	[4][14]
Polydispersity Index (PDI)	< 0.2	Indicates a uniform and monodisperse particle population.	[14]
Zeta Potential	Near-neutral	Measured at physiological pH.	[14][15]
Encapsulation Efficiency (%EE)	Low to >90%	Efficiency can vary; one study noted lower EE for C9-200 compared to other lipids but still achieved high transfection.	[4][14]
Apparent pKa	~5.8 - 6.9	The pKa of the formulated LNP is crucial for endosomal escape and is influenced by all lipid components. A pKa between 6.2 and 6.4 is often effective for hepatic delivery.	[6][12][16]

Table 2: Typical Characteristics of **C9-200**-based mRNA LNPs.



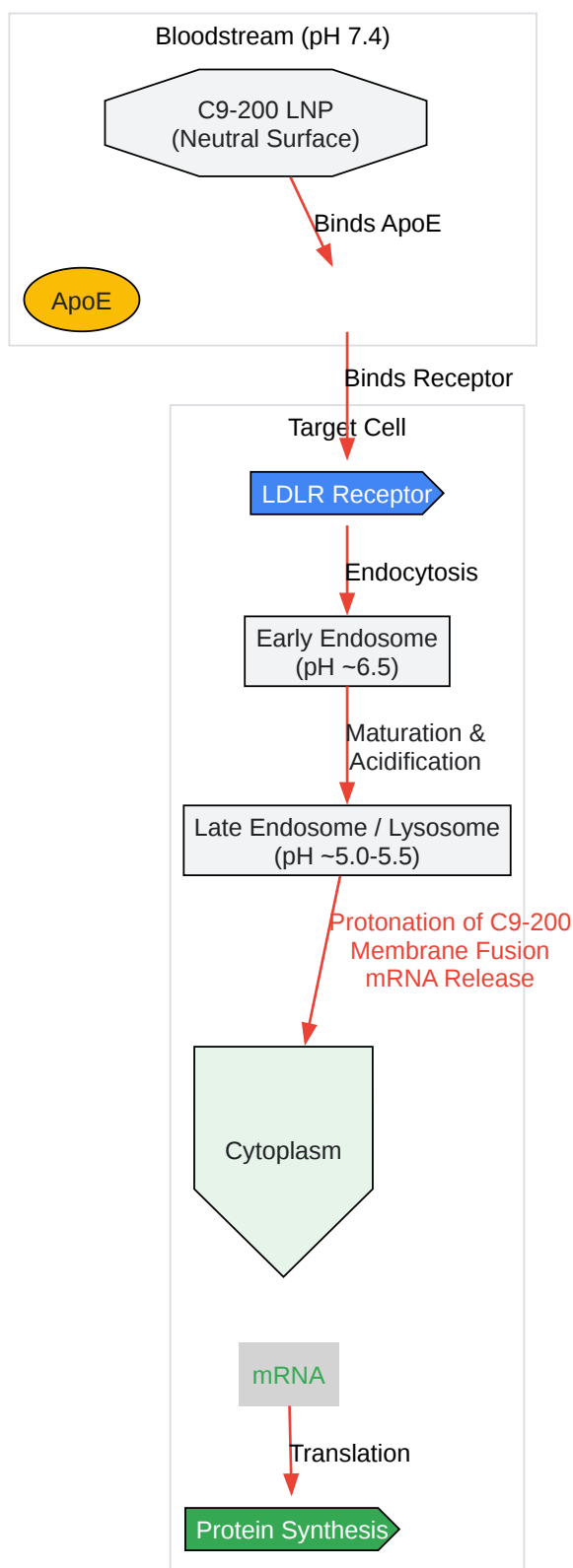
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Caption: LNP Formulation and Characterization Workflow.

Mechanism of mRNA Delivery

The journey of a **C9-200** LNP from administration to protein expression involves several critical biological barriers. The process relies on the specific physicochemical properties of the ionizable lipid.

- **Cellular Uptake:** After intravenous administration, LNPs in circulation can adsorb proteins, such as Apolipoprotein E (ApoE).^[17] The LNP-ApoE complex is then recognized by receptors like the low-density lipoprotein receptor (LDLR) on the surface of cells, particularly hepatocytes in the liver, leading to internalization via receptor-mediated endocytosis.^{[17][18]}^[19] While this is a primary pathway, other mechanisms like macropinocytosis may also contribute.^{[14][18]}
- **Endosomal Escape:** Once inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops from neutral to acidic ($\text{pH} \leq 6.5$).^{[2][8]} This acidic environment protonates the tertiary amine groups of **C9-200**, causing the LNP to become positively charged.^[2] The cationic LNP then interacts electrostatically with anionic lipids in the endosomal membrane.^[8] This interaction is theorized to disrupt the membrane's bilayer structure, potentially inducing a phase transition to an inverted hexagonal (HII) phase, which facilitates membrane fusion and the release of the mRNA cargo into the cytoplasm.^{[8][19]} This "endosomal escape" is the rate-limiting step for effective mRNA delivery.^{[8][20]}
- **Translation:** In the cytoplasm, the released mRNA is translated by the cell's ribosomal machinery to produce the encoded protein.^[2]



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